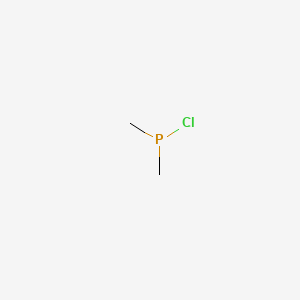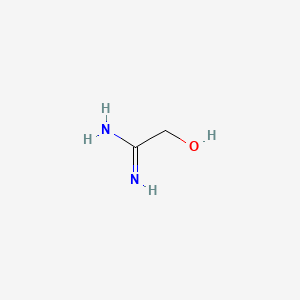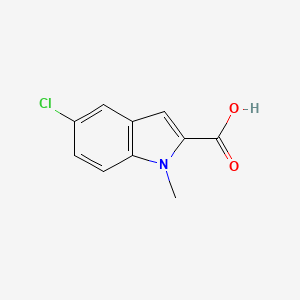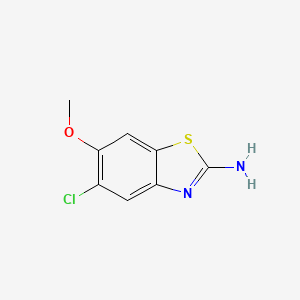
氯二甲基膦
描述
Chlorodimethylphosphine, also known as Dimethylchlorophosphine, is a chemical compound with the molecular formula C2H6ClP . It is a colorless liquid and is sensitive to air and moisture .
Synthesis Analysis
The synthesis of Chlorodimethylphosphine involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach continues to be the most widely-used and universal .
Molecular Structure Analysis
The molecular structure of Chlorodimethylphosphine consists of 2 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 phosphorus atom . The molecular weight is 96.49 g/mol .
Physical And Chemical Properties Analysis
Chlorodimethylphosphine has a molecular weight of 96.49 g/mol . It has a density of 1.22 g/cm3, a melting point of -4 to 0°C, and a boiling point of 43.6°C at 760 mmHg . It is a colorless liquid and is sensitive to air and moisture .
科学研究应用
1. 二甲基氧化膦的合成和反应
氯二甲基膦是合成二甲基氧化膦的前体,二甲基氧化膦在各种有机反应中都有应用。克莱纳 (1974) 的研究详细介绍了从氯二甲基膦及其衍生物开始生产和反应二甲基氧化膦 (Kleiner, 1974)。
2. 有机金属化学中的参与
氯二甲基膦在有机金属化学中发挥作用。它用于合成有机硅基膦,有机硅基膦在各种化学反应中很重要。阿佩尔和盖斯勒 (1976) 的研究讨论了通过用锂裂解二芳基膦并与氯代三甲基硅烷反应来合成有机硅基膦 (Appel & Geisler, 1976)。
3. 膦-氯键插入
氯二甲基膦用作二膦和环状低聚膦的前体。韦斯特和施塔尔 (2012) 的研究探索了环状和非环状锗和锡杂碳正离子插入磷-氯键,使用衍生自氯二甲基膦的氯(有机)膦 (West & Stahl, 2012)。
4. 对线粒体功能的影响
尽管没有直接涉及氯二甲基膦,但对相关有机膦化合物(如氯三乙基膦金 (I))的研究表明它们对线粒体功能的影响,表明潜在的生化应用或影响。霍克、拉什和米拉贝利 (1989) 在他们的研究中讨论了这些影响 (Hoke, Rush, & Mirabelli, 1989)。
安全和危害
作用机制
Mode of Action
It is generally accepted that drugs and chemical compounds exert their effects by interacting with cellular components, often proteins or enzymes . The interaction between Chlorodimethylphosphine and its potential targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.
Biochemical Pathways
It is known that chemical compounds can influence various biochemical pathways, leading to downstream effects on cellular functions
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Chlorodimethylphosphine’s action are currently unknown due to the lack of specific information about its targets, mode of action, and affected biochemical pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemical compounds can affect the activity and stability of Chlorodimethylphosphine.
属性
IUPAC Name |
chloro(dimethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClP/c1-4(2)3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVVDNKTHWEIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230892 | |
| Record name | Chlorodimethylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodimethylphosphine | |
CAS RN |
811-62-1 | |
| Record name | Chlorodimethylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodimethylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodimethylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIMETHYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAU5DCM7FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for Dimethylchlorophosphine?
A1: Dimethylchlorophosphine, also known as Chlorodimethylphosphine, has the molecular formula CH3)2PCl. Its molecular weight is 94.50 g/mol. Spectroscopically, it has been characterized using Infrared (IR) and Raman spectroscopy. [] These techniques help identify characteristic vibrational frequencies of the molecule, providing insights into its structure and bonding.
Q2: What are the typical reactions Dimethylchlorophosphine undergoes, and what are its potential applications based on these reactions?
A2: Dimethylchlorophosphine serves as a versatile precursor in various chemical reactions. It readily reacts with nucleophiles. For instance, it reacts with sodium methoxide and sodium methylthiolate to yield dimethyl(methoxy)phosphine and dimethyl(methylthio)phosphine, respectively. [] Additionally, it reacts with methylhydrazine to produce a novel triphosphine, (Me2P)2N–N(Me)(PMe2). [] This triphosphine acts as a building block for hetero-trimetallic compounds, highlighting the potential of Dimethylchlorophosphine in coordination chemistry. []
Q3: How does Dimethylchlorophosphine behave as a ligand in transition metal chemistry?
A3: Dimethylchlorophosphine can replace CO groups in metal carbonyls and cyclopentadienyl metal carbonyls. [] This substitution reaction forms various derivatives, many of which are liquid and characterized by their IR and NMR spectra. These reactions demonstrate the ability of Dimethylchlorophosphine to act as a ligand in transition metal complexes, opening avenues for studying its coordination chemistry and potential applications in catalysis.
Q4: What are the products when Dimethylchlorophosphine reacts with diborane?
A4: The reaction between Dimethylchlorophosphine and diborane (B2H6) yields a new adduct, dimethylchlorophosphineborane. [] This compound has been characterized by nuclear magnetic resonance spectroscopy (1H and 11B) and vibrational spectroscopy (IR and Raman). The spectral data suggests the molecule possesses Cs symmetry.
Q5: Has the crystal structure of Dimethylchlorophosphineborane been studied?
A5: Solid-state analysis of Dimethylchlorophosphineborane reveals the presence of two P–Cl stretching modes in the infrared spectrum. [] This observation suggests that the crystal structure contains at least two molecules per unit cell, leading to in-phase and out-of-phase vibrations.
Q6: How does Dimethylchlorophosphine react with potassium silyl (KSiH3)?
A6: When reacted with KSiH3, Dimethylchlorophosphine primarily acts as a strong reducing agent rather than a nucleophilic substituting agent. [] The reaction forms polymers with P−H bonds, along with silane and polymeric silicon hydrides. This reaction highlights the reducing capability of Dimethylchlorophosphine.
Q7: What happens when Dimethylchlorophosphine reacts with sodium sulfonyl and phosphoryl amides?
A7: Instead of the expected NH-aminophosphines, the reaction of Dimethylchlorophosphine with sodium sulfonyl and phosphoryl amides produces PH-phosphine imines. [] This reaction further exemplifies the diverse reactivity of Dimethylchlorophosphine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1581458.png)





